![molecular formula C16H25Cl2N3O3 B6059309 3-imidazol-1-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride](/img/structure/B6059309.png)
3-imidazol-1-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride
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Overview
Description
3-imidazol-1-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride is a compound that features an imidazole ring and a trimethoxyphenyl group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-imidazol-1-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The trimethoxyphenyl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-imidazol-1-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-imidazol-1-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The trimethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: A bactericidal agent with an imidazole ring.
Uniqueness
3-imidazol-1-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine is unique due to the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazole-containing compounds and contributes to its specific applications and effects .
Properties
IUPAC Name |
3-imidazol-1-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3.2ClH/c1-20-14-10-16(22-3)15(21-2)9-13(14)11-17-5-4-7-19-8-6-18-12-19;;/h6,8-10,12,17H,4-5,7,11H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRCJDYCXYDJMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCCCN2C=CN=C2)OC)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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